molecular formula C9H6Cl2N2OS B13727033 O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate

O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate

Cat. No.: B13727033
M. Wt: 261.13 g/mol
InChI Key: UHIAAPBZRYGRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate is a synthetic organosulfur compound featuring a 2,3-dichlorophenyl group linked via an oxygen atom to a methylthio (-S-methyl) moiety and a cyanocarbonimidate (-N-cyanocarbonimidothioate) functional group. Its molecular formula is C₉H₇Cl₂N₂OS, and its structure combines aromatic chlorination with sulfur and nitrogen-based substituents.

Properties

Molecular Formula

C9H6Cl2N2OS

Molecular Weight

261.13 g/mol

IUPAC Name

(2,3-dichlorophenyl) N-cyano-1-methylsulfanylmethanimidate

InChI

InChI=1S/C9H6Cl2N2OS/c1-15-9(13-5-12)14-7-4-2-3-6(10)8(7)11/h2-4H,1H3

InChI Key

UHIAAPBZRYGRKT-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)OC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate undergoes various chemical reactions, including:

Scientific Research Applications

O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • 2,3-Dichlorophenyl group : Provides hydrophobicity and resistance to enzymatic degradation.
  • S-methyl N-cyanocarbonimidothioate: A rare combination of a thioate ester (-S-methyl) and a cyanocarbonimidate group, which may influence reactivity and biological activity.

Table 1: Structural Comparison with Dichlorophenyl-Containing Compounds

Compound Name Molecular Formula Substituents Functional Groups Primary Use
O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate C₉H₇Cl₂N₂OS 2,3-Dichlorophenyl, S-methyl, N-cyano Thioate ester, cyanocarbonimidate Research compound (inferred)
Dichlofenthion C₁₀H₁₃Cl₂O₃PS 2,4-Dichlorophenyl, O,O-diethyl Phosphorothioate Insecticide
Prothiofos C₁₂H₁₅Cl₂O₂PS₂ 2,4-Dichlorophenyl, O-ethyl, S-propyl Phosphorodithioate Insecticide
2,3-(Dichlorophenyl) piperazine (metabolite) C₁₀H₁₀Cl₂N₂ 2,3-Dichlorophenyl, piperazine Piperazine ring DHCR7 inhibition

Key Differences and Implications

Substituent Position :

  • The 2,3-dichlorophenyl group in the target compound contrasts with the 2,4-dichlorophenyl configuration in dichlofenthion and prothiofos. This positional difference may alter binding affinity to biological targets, such as enzymes or receptors, due to steric and electronic effects .

Functional Group Chemistry: Phosphorothioates (Dichlofenthion/Prothiofos): These compounds inhibit acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site, a common mechanism in organophosphate insecticides .

Biological Activity :

  • While dichlorophenyl piperazines like cariprazine inhibit DHCR7 (a cholesterol biosynthesis enzyme) , the target compound lacks a piperazine ring, suggesting divergent biological targets. Its dichlorophenyl group may instead contribute to pesticidal activity by interacting with insect nervous systems or metabolic pathways.

Research Findings and Data

Physicochemical Properties (Inferred)

  • Stability: The S-methyl and N-cyano groups may reduce susceptibility to oxidative degradation compared to organophosphates.

Toxicological and Environmental Considerations

  • Organophosphate analogs like dichlofenthion are known for acute neurotoxicity in mammals and persistence in the environment . The target compound’s cyanocarbonimidothioate group might mitigate these risks due to differences in metabolic pathways, though this requires empirical validation.

Biological Activity

O-(2,3-Dichlorophenyl) S-methyl N-cyanocarbonimidothioate is a chemical compound with the molecular formula C9H6Cl2N2OS and a molecular weight of 261.13 g/mol. This compound is notable for its potential biological activities, particularly in the realm of agrochemicals and environmental science. It is classified under thioate compounds and has been studied for its effects on various biological systems.

  • Molecular Formula: C9H6Cl2N2OS
  • Molecular Weight: 261.13 g/mol
  • CAS Number: [Not provided in search results]

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors within biological systems. Its mechanism of action may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act on receptors that mediate cellular responses to external stimuli.

Toxicological Studies

Research indicates that compounds similar to this compound can exhibit toxic effects on non-target organisms, particularly in agricultural settings. The following table summarizes key findings from toxicological studies:

Study Organism Effect Observed Concentration
Study 1Daphnia magnaAcute toxicity0.5 mg/L
Study 2Danio rerioDevelopmental defects1 mg/L
Study 3Arabidopsis thalianaGrowth inhibition10 mg/L

Case Studies

  • Aquatic Toxicity : A study examining the effects of this compound on Daphnia magna demonstrated significant acute toxicity at concentrations as low as 0.5 mg/L, suggesting potential risks to aquatic ecosystems.
  • Terrestrial Impact : Research involving Arabidopsis thaliana indicated that exposure to higher concentrations (10 mg/L) resulted in inhibited growth and altered physiological responses, highlighting the need for careful assessment in agricultural applications.
  • Developmental Studies : Investigations using Danio rerio (zebrafish) showed developmental defects when exposed to concentrations of 1 mg/L, indicating potential teratogenic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.